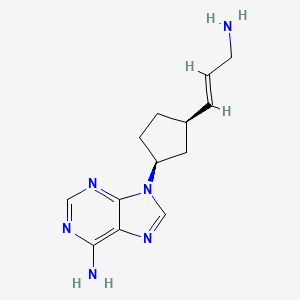
2-Hydroxypropyl but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl but-3-enoate is an organic compound with the molecular formula C7H12O3. It contains a hydroxyl group and an ester functional group, making it a versatile molecule in organic synthesis. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with 2-hydroxypropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the ester group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl but-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 2-oxopropyl but-3-enoate.
Reduction: The major product is 2-hydroxypropyl butanol.
Substitution: The products vary depending on the nucleophile used, such as amides or ethers.
Applications De Recherche Scientifique
2-Hydroxypropyl but-3-enoate has a wide range of applications in scientific research:
Industry: It is utilized in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl but-3-enoate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure and is used in allylation reactions.
2-Amino-3-butenoate: Another related compound with applications in organic synthesis.
Uniqueness
2-Hydroxypropyl but-3-enoate is unique due to its combination of a hydroxyl group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in various industrial applications.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-hydroxypropyl but-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3,6,8H,1,4-5H2,2H3 |
Clé InChI |
PVORDHFTDXHMHW-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


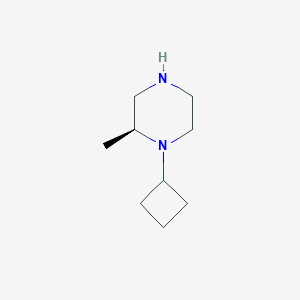
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
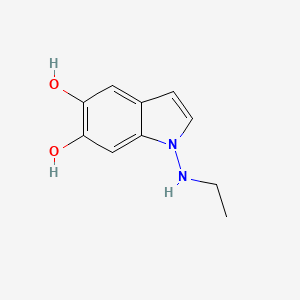
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)
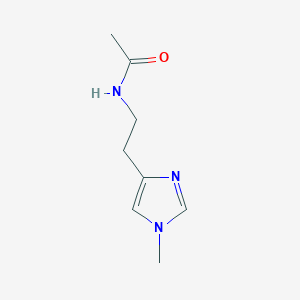
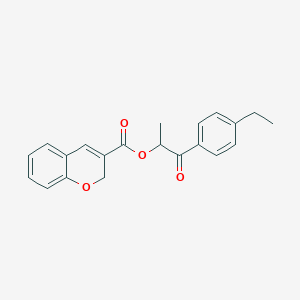
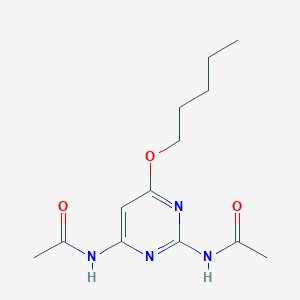

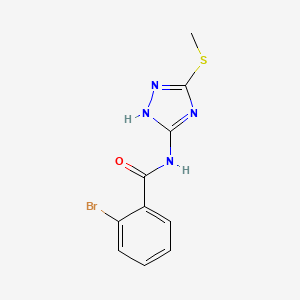
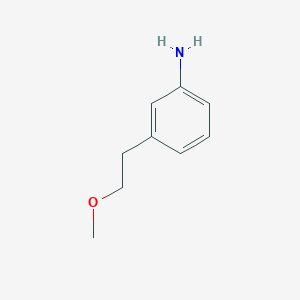

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
